

An In-depth Technical Guide to BMS-770767: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-770767

Cat. No.: B606248

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BMS-770767**. It is crucial to note a common point of confusion: **BMS-770767** is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase 1 (11 β -HSD1), a therapeutic target for type 2 diabetes and metabolic syndrome. It is often mistaken for BMS-777607, a distinct compound that acts as a c-Met and Axl kinase inhibitor. This guide will focus on the correct entity, **BMS-770767**, while also providing context on the distinct activities of BMS-777607 to clarify any potential misconceptions.

Chemical Identity and Physicochemical Properties of BMS-770767

BMS-770767 is a small molecule with a triazolopyridine core structure.^[1] Its chemical and physical properties are summarized in the tables below.

Chemical Structure and Identifiers

Parameter	Value
IUPAC Name	4-[8-(2-chlorophenoxy)-[2][3][4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol[2]
SMILES	<chem>C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5=CC=CC=C5Cl)O</chem> [2][5]
Molecular Formula	C ₁₉ H ₁₈ ClN ₃ O ₂ [2][3]
CAS Number	1875067-34-7[2][4][5]

Physicochemical Properties

Property	Value
Molecular Weight	355.82 g/mol [3][4]
pKa (Predicted)	14.69 ± 0.40[4]
XLogP3	4.1[5]
Appearance	White to off-white powder[4]

Mechanism of Action: Inhibition of 11β-HSD1

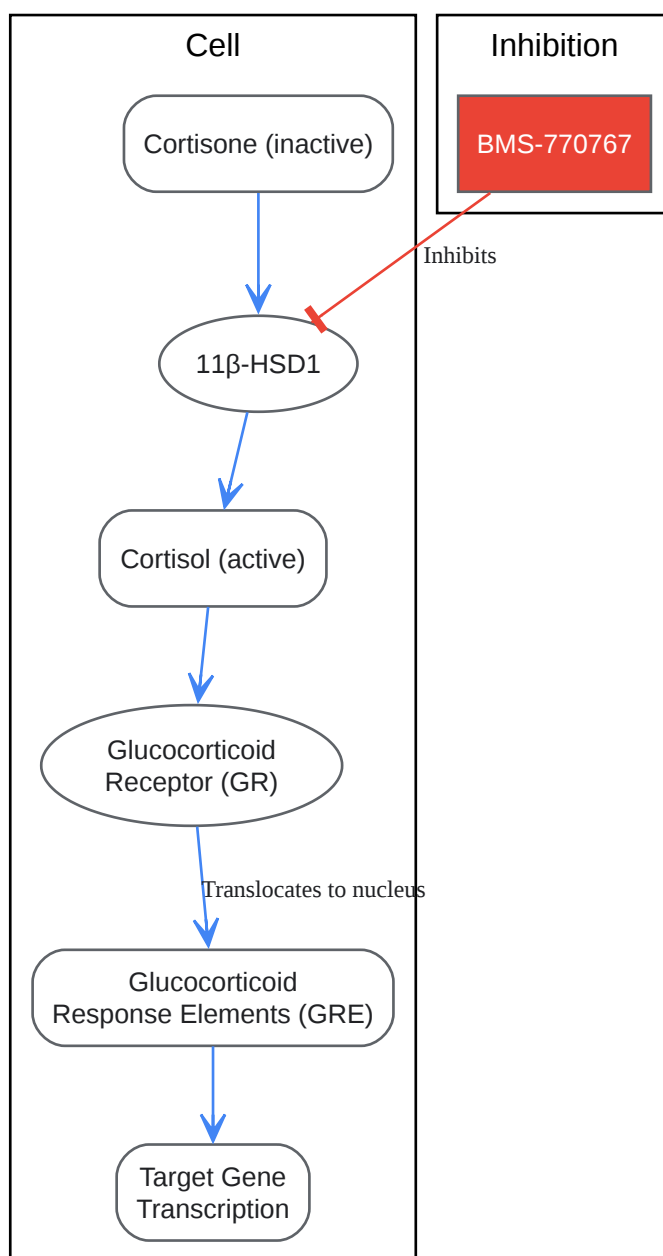
BMS-770767 functions as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][6] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][7] By inhibiting 11β-HSD1, **BMS-770767** reduces local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue.[1][7] This mechanism of action has been investigated for its therapeutic potential in treating metabolic disorders, including type 2 diabetes and dyslipidemia.[1][8] Clinical trials have been conducted to evaluate the safety and efficacy of **BMS-770767** in these indications.[9][10]

The inhibitory activity of **BMS-770767** against 11β-HSD1 has been quantified in various species:

Species	IC ₅₀ (nM)
Human	2.5 ^[1]
Cynomolgus Monkey	5.7 ^[1]
Mouse	143 ^[1]

11 β -HSD1 Signaling Pathway

The following diagram illustrates the role of 11 β -HSD1 in glucocorticoid activation and the inhibitory effect of **BMS-770767**.



[Click to download full resolution via product page](#)

BMS-770767 inhibits the 11 β -HSD1 enzyme.

Clarification: **BMS-770767** vs. **BMS-777607**

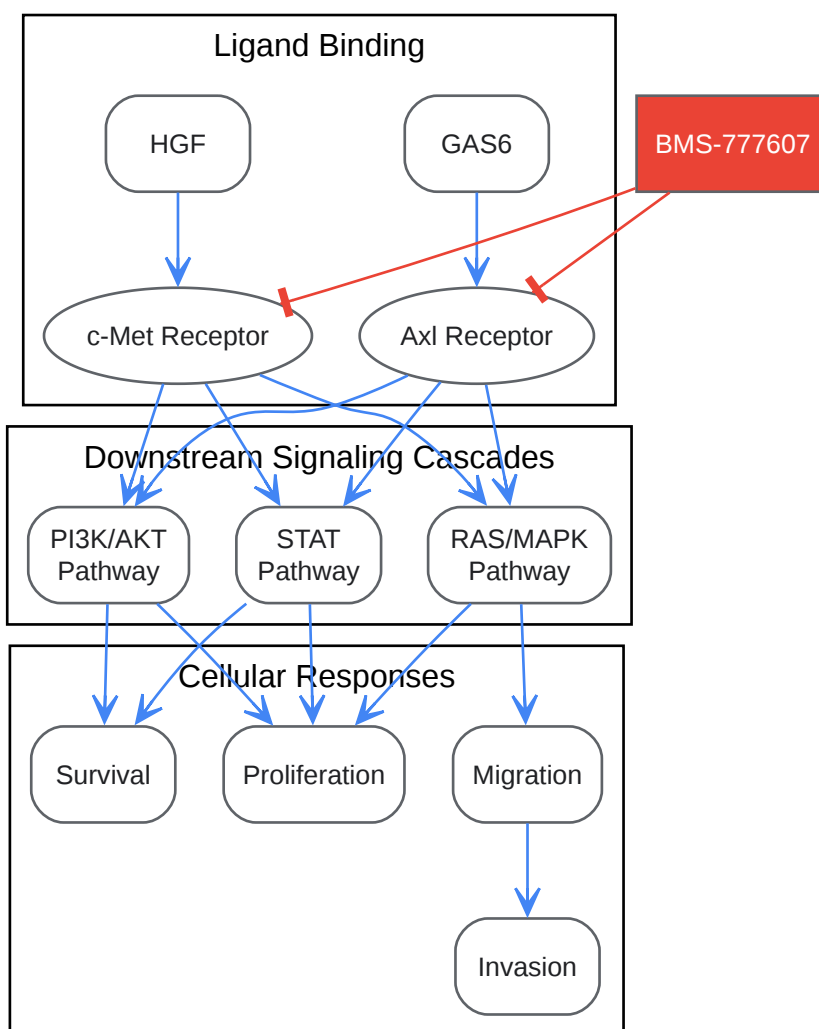
A similarly named compound, BMS-777607, is a potent inhibitor of the receptor tyrosine kinases c-Met and Axl.[11][12][13][14] This compound has been investigated for its anti-cancer properties, as aberrant c-Met and Axl signaling is implicated in tumor growth, invasion, and metastasis.[11][12]

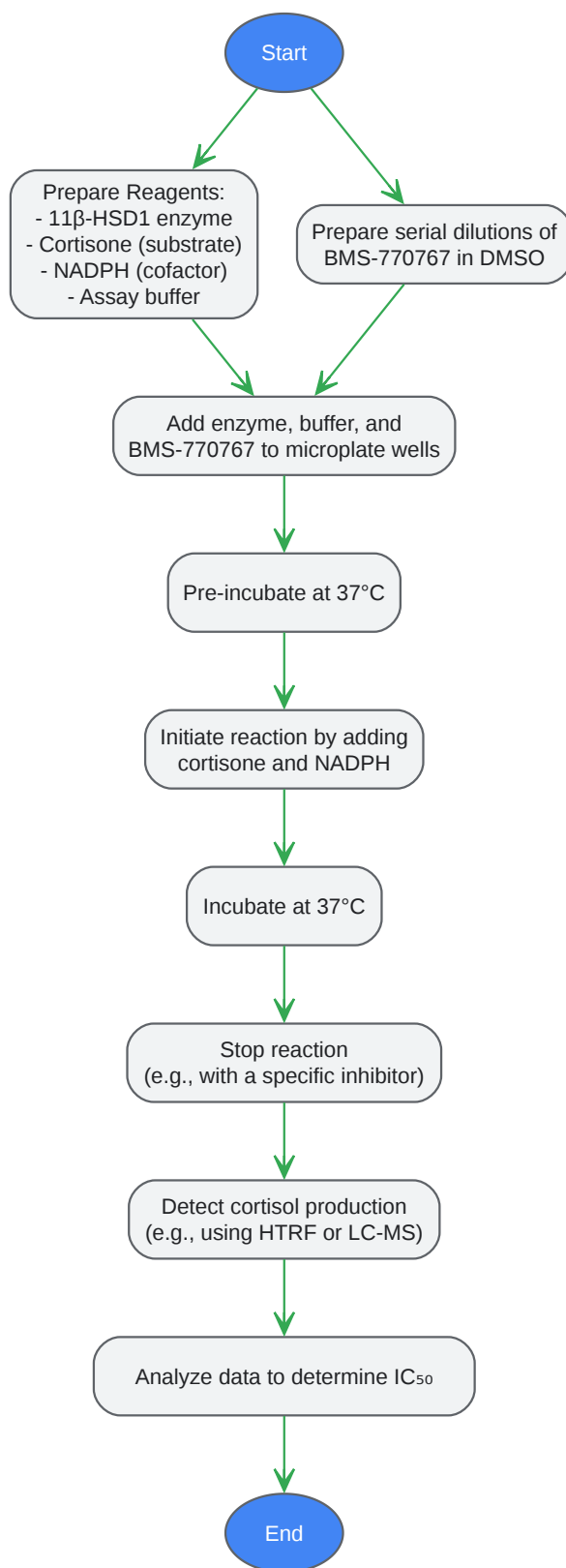
Chemical and Biological Distinction

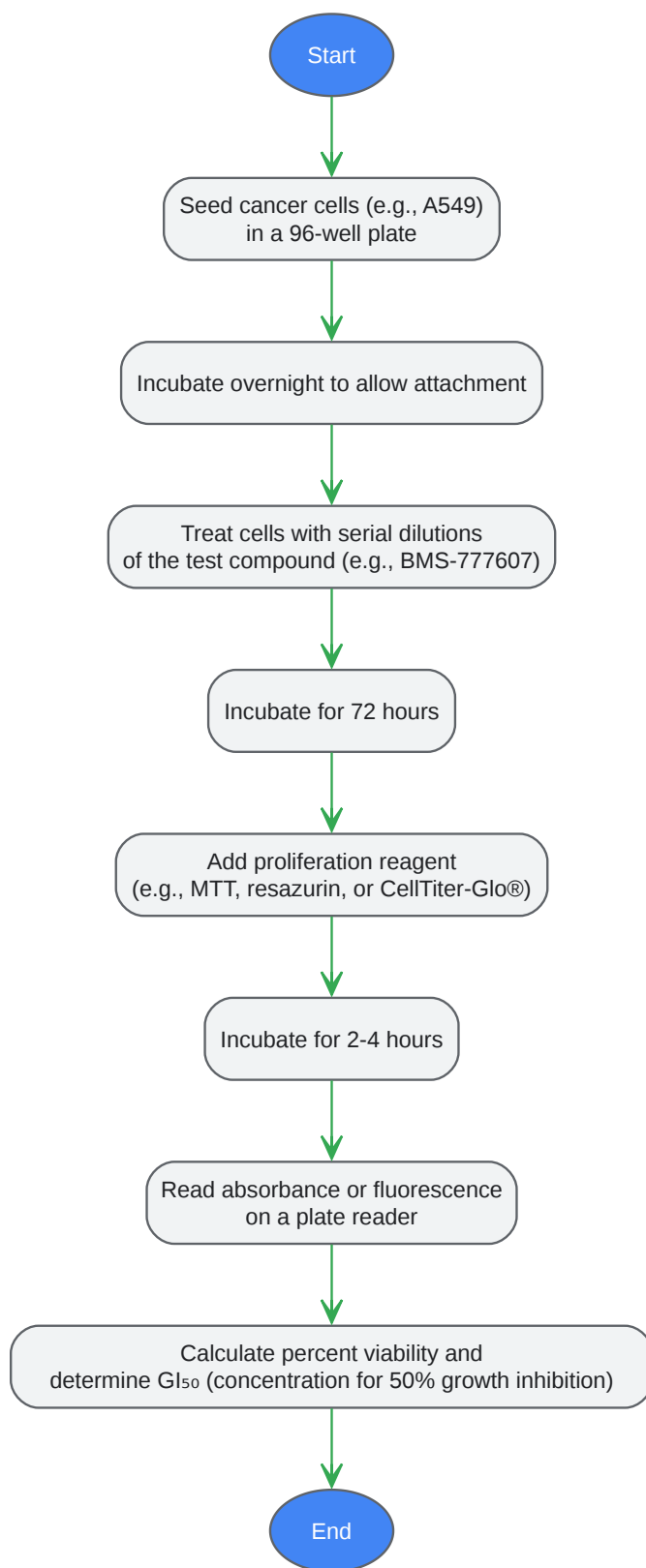
Feature	BMS-770767	BMS-777607
Primary Target	11 β -HSD1[1][6]	c-Met, Axl, Ron, Tyro3[13][14]
Therapeutic Area	Type 2 Diabetes, Metabolic Syndrome[1][8]	Oncology[11][12]
IC ₅₀ (Axl)	Not Applicable	1.1 nM[13][14]
IC ₅₀ (c-Met)	Not Applicable	3.9 nM[13][14]

c-Met and Axl Signaling Pathways (Target of BMS-777607)

For the benefit of researchers who may have arrived at this guide due to the naming confusion, a simplified diagram of the c-Met and Axl signaling pathways, the targets of BMS-777607, is provided below.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. | BioWorld [bioworld.com]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 11 β -HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety Study of BMS-770767 in Subjects With Hypercholesterolemia [ctv.veeva.com]
- 10. Safety Study of BMS-770767 in Subjects With Type 2 Diabetes | BMS Study Connect [bmsstudyconnect.com]
- 11. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to BMS-770767: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606248#bms-770767-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com